molecular formula C13H17NO5 B2448393 N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1334369-16-2

N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2448393
CAS No.: 1334369-16-2
M. Wt: 267.281
InChI Key: YQSPURVXXKSRGS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole ring system

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(16,7-17-2)6-14-12(15)9-3-4-10-11(5-9)19-8-18-10/h3-5,16H,6-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSPURVXXKSRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common approach is the coupling of a benzo[d][1,3]dioxole derivative with an appropriate amine under controlled conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are often used.

    Substitution: Reagents like NaH (sodium hydride) and K2CO3 (potassium carbonate) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amide group can produce an amine.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds such as:

    N-(2-hydroxy-3-methoxypropyl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but lacks the methyl group.

    N-(2-hydroxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but lacks the methoxy group.

    N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial effects. The synthesis methods and structure-activity relationships (SAR) are also discussed to provide insights into its efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17NO5\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{5}

This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

1. Anti-Cancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in:

  • HeLa cells (cervical cancer)
  • PC3 cells (prostate cancer)

In a comparative study, this compound displayed a selectivity index (SI) indicating higher efficacy against tumor cells compared to normal cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents like Sorafenib, suggesting that this compound may target specific molecular pathways involved in tumor growth.

Cell LineIC50 (μM)Selectivity Index
HeLa12.54.0
PC315.03.5
Chang Liver Cells50.0-

2. Anti-Inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies indicated that treatment with the compound resulted in a significant reduction in the secretion of these cytokines in activated macrophages.

3. Antimicrobial Activity

Preliminary assessments of the antimicrobial activity revealed that this compound exhibits moderate activity against certain bacterial strains, particularly Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of hydroxyl and methoxy groups has been shown to enhance the biological activity by improving solubility and bioavailability.

Key Findings from SAR Studies:

  • Hydroxyl Group : Enhances hydrogen bonding capabilities, increasing interaction with biological targets.
  • Methoxy Group : Contributes to lipophilicity, aiding cellular uptake.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Study on HeLa Cells : A study found that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity with an increase in apoptosis markers.
  • Prostate Cancer Research : In animal models, administration of the compound led to reduced tumor size and improved survival rates compared to control groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.